molecular formula C21H20FN7O B3401222 (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone CAS No. 1040676-27-4

(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone

Cat. No.: B3401222
CAS No.: 1040676-27-4
M. Wt: 405.4
InChI Key: HGCQASJSYMDCDJ-UHFFFAOYSA-N
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Description

The compound (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone features a piperazine core linked to two distinct moieties:

  • A 3-fluorophenyltetrazole group via a methyl bridge.
  • An indol-3-yl group via a methanone bond.

This structure combines pharmacophores commonly associated with central nervous system (CNS) targeting, leveraging piperazine's role in enhancing solubility and fluorophenyl groups for improved bioavailability. The indole moiety may facilitate interactions with serotonin receptors, while the tetrazole ring contributes to metabolic stability and hydrogen bonding .

Properties

IUPAC Name

[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7O/c22-15-4-3-5-16(12-15)29-20(24-25-26-29)14-27-8-10-28(11-9-27)21(30)18-13-23-19-7-2-1-6-17(18)19/h1-7,12-13,23H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCQASJSYMDCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its intricate structure comprising a piperazine moiety linked to a tetrazole and an indole. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Molecular Characteristics:

PropertyValue
Molecular Weight426.5 g/mol
XLogP33
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The tetrazole ring is known for its ability to form hydrogen bonds, which may facilitate binding to specific protein targets, while the indole moiety is often associated with pharmacological activity due to its structural similarity to neurotransmitters.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs containing indole and tetrazole moieties have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through modulation of key signaling pathways such as the Bcl-2 family proteins.

Case Study:
In a study conducted on indole-tetrazole derivatives, it was found that one such derivative displayed an IC50 value of approximately 10 µM against human cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Compounds featuring piperazine and tetrazole rings have demonstrated inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL .

Research Findings and Applications

A variety of studies have focused on synthesizing and characterizing derivatives of this compound to enhance its biological profile. The following table summarizes key findings from recent research:

Study ReferenceBiological ActivityObservations
AnticancerIC50 < 10 µM against multiple cell lines
AntimicrobialMIC < 50 µg/mL against common pathogens
Enzyme InhibitionEffective against specific kinases

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Substituents/Modifications Bioactivity Notes Reference
Target Compound Piperazine-CH2-Tetrazole(3-FPh), Indol-3-yl methanone 3-Fluorophenyltetrazole, indol-3-yl High CNS permeability, serotonin affinity -
Compound Piperazine-bis(4-FPh)methyl, Indol-5-yl methanone Bis(4-fluorophenyl), indol-5-yl Enhanced lipophilicity, altered receptor binding
(7a–x) Piperazine-sulfonyl, Tetrazole-5-thiol Phenylsulfonyl, thio linkage Antiproliferative activity, metabolic instability
(Compound 5) Piperazine-butanone-Pyrazole 4-(Trifluoromethyl)phenyl, pyrazole High electronic effects, dopamine affinity
(Difluorophenyl Derivative) Tetrahydrofuran, Triazole 2,4-Difluorophenyl, triazole Optimized π-stacking, antifungal activity

Research Findings and Implications

Indole Position : The indol-3-yl group in the target compound likely enhances serotonin receptor binding compared to indol-5-yl analogs due to spatial alignment with receptor pockets .

Fluorophenyl Effects : 3-Fluorophenyl substitution balances lipophilicity and steric effects, improving bioavailability over para-fluorinated derivatives .

Linkage Stability : The methyl bridge in the target compound offers superior metabolic stability compared to thioether linkages in sulfonylpiperazines .

Heterocyclic Moieties : Indole’s aromatic NH group facilitates hydrogen bonding, whereas pyrazole or triazole analogs prioritize electronic effects over receptor specificity .

Q & A

Q. How does pH influence the compound’s stability in biological assays?

  • Methodology :
  • pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C; monitor degradation via HPLC. Fluorophenyl groups enhance stability in acidic conditions .
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., piperazine ring opening at pH <3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone

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